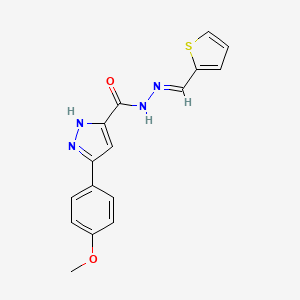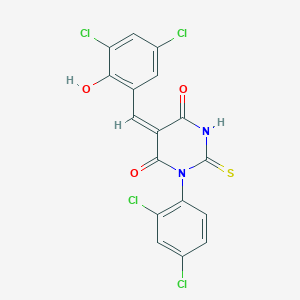
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
描述
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide (MTPC) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MTPC is a pyrazole derivative that possesses a unique chemical structure, making it a promising candidate for drug development, especially in the treatment of cancer and inflammation. In
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide involves the inhibition of various signaling pathways that are crucial for the survival and proliferation of cancer cells. This compound inhibits the PI3K/Akt signaling pathway, which is responsible for cell survival and growth. This compound also activates the caspase pathway, leading to apoptosis in cancer cells. Additionally, this compound inhibits the production of pro-inflammatory cytokines, thus exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound exhibits anti-tumor activity in animal models of cancer. This compound also exhibits neuroprotective activity by inhibiting oxidative stress and reducing inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of 3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is its potent anti-cancer and anti-inflammatory activity. This compound is also easy to synthesize and has a high yield. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound.
未来方向
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research applications. Future studies should focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound. Future studies should also investigate the potential of this compound in combination therapy with other anti-cancer drugs. Finally, studies should focus on investigating the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits potent anti-cancer and anti-inflammatory activity. This compound can be synthesized using a simple and efficient method and has shown promising results in various scientific research applications. The mechanism of action of this compound involves the inhibition of various signaling pathways that are crucial for the survival and proliferation of cancer cells. This compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future studies should focus on optimizing the synthesis method of this compound, determining its toxicity and pharmacokinetics, investigating its potential in combination therapy, and exploring its potential in the treatment of other diseases.
科学研究应用
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-22-12-6-4-11(5-7-12)14-9-15(19-18-14)16(21)20-17-10-13-3-2-8-23-13/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBVBWKPUZBJB-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 2-[1-[3-(3,4-dimethoxyphenyl)acryloyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B3879493.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B3879501.png)
![N-(3-methyl-1-{[2-(2-oxo-2-phenylethylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3879510.png)
![2,2-bis(4-fluorophenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide](/img/structure/B3879512.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3879518.png)


![1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide](/img/structure/B3879545.png)

![ethyl 5-(2-chlorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879562.png)
![ethyl 2-[3-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879565.png)
![ethyl 2-[(N,N-dimethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3879567.png)
![3-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B3879582.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879595.png)
